AKT1 protein

Kinase inhibitor screening Isoform selectivity profiling Drug discovery

AKT1 protein (CAS: 147205-48-9), also designated PKBα or RAC-alpha serine/threonine-protein kinase, is a full-length recombinant human kinase of 480 amino acids with a predicted molecular mass of approximately 55.7–58.8 kDa (tag-dependent). It is one of three closely related AKT isoforms (AKT1, AKT2, AKT3) that regulate metabolism, proliferation, cell survival, growth, and angiogenesis.

Molecular Formula C7H8N2O
Molecular Weight 0
CAS No. 147205-48-9
Cat. No. B1177666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAKT1 protein
CAS147205-48-9
Molecular FormulaC7H8N2O
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AKT1 Protein (147205-48-9) Technical Overview and Procurement Baseline


AKT1 protein (CAS: 147205-48-9), also designated PKBα or RAC-alpha serine/threonine-protein kinase, is a full-length recombinant human kinase of 480 amino acids with a predicted molecular mass of approximately 55.7–58.8 kDa (tag-dependent) [1]. It is one of three closely related AKT isoforms (AKT1, AKT2, AKT3) that regulate metabolism, proliferation, cell survival, growth, and angiogenesis . The protein comprises an N-terminal pleckstrin homology (PH) domain, a central kinase domain, and a C-terminal regulatory domain containing the hydrophobic motif phosphorylation site (Ser473) required for full activation [2]. Recombinant AKT1 is typically produced in baculovirus-infected insect cell (Sf9/Sf21) or E. coli expression systems and is supplied as an active, full-length kinase validated for functional studies, in vitro kinase assays, and inhibitor screening .

AKT1 Protein (147205-48-9): Why Isoform Substitution Compromises Experimental Integrity


Although AKT1, AKT2, and AKT3 share approximately 80% amino acid sequence identity in their kinase domains, they exhibit distinct tissue distribution, physiological functions, and roles in disease progression that preclude simple isoform interchange [1]. AKT1 is broadly expressed and primarily regulates cell survival and growth, whereas AKT2 is enriched in insulin-responsive tissues and governs glucose homeostasis, and AKT3 is predominantly expressed in the brain and testes [2]. In oncology research, AKT1 initiates tumor formation, AKT2 drives progression and metastasis, and AKT3 is linked to triple-negative breast cancer survival, rendering isoform-specific activity essential for accurate target engagement studies [3]. Furthermore, biochemical assays reveal that many AKT inhibitors exhibit differential IC50 values across isoforms—for instance, Akti-1/2 displays a 36-fold selectivity for AKT1 over AKT3 (IC50: 58 nM vs. 2.12 μM), and BAY 1125976 shows 82-fold selectivity for AKT1 over AKT3 (IC50: 5.2 nM vs. 427 nM) . Substituting AKT1 with AKT2 or AKT3 in kinase assays, inhibitor screening, or functional studies therefore introduces quantifiable bias that invalidates comparative data interpretation.

AKT1 Protein (147205-48-9): Quantitative Differentiation Evidence Against Closest Analogs


Isoform Selectivity: AKT1 vs. AKT2 vs. AKT3 Differential Inhibitor IC50 Profiles

The allosteric AKT inhibitor BAY 1125976 exhibits pronounced isoform selectivity in biochemical kinase assays, with IC50 values for AKT1, AKT2, and AKT3 of 5.2 nM, 18 nM, and 427 nM, respectively, at 10 μM ATP . The selectivity ratio for AKT1 over AKT3 is approximately 82-fold, while AKT1 over AKT2 is 3.5-fold. Similarly, the isozyme-selective inhibitor Akti-1/2 (Akt Inhibitor VIII) demonstrates IC50 values of 58 nM (AKT1), 210 nM (AKT2), and 2.12 μM (AKT3), yielding a 36-fold selectivity for AKT1 over AKT3 . For pan-AKT inhibition, capivasertib shows IC50 values of 1 ± 0.3 nM (AKT1), 4 ± 1 nM (AKT2), and 8 ± 1 nM (AKT3), demonstrating that even broad-spectrum inhibitors retain a 4- to 8-fold preference for AKT1 over other isoforms [1].

Kinase inhibitor screening Isoform selectivity profiling Drug discovery

PH Domain-Dependent Activation: AKT1 PIP3 Binding Affinity vs. Membrane Recruitment Requirement

The pleckstrin homology (PH) domain of AKT1 binds phosphatidylinositol-3,4,5-trisphosphate (PIP3) with a dissociation constant (Kd) of approximately 0.5–2 μM for soluble PIP3 and exhibits enhanced binding affinity to PIP3-containing vesicles, which triggers plasma membrane translocation and subsequent phosphorylation at Thr308 and Ser473 [1]. Quantitative membrane binding studies reveal that the EGFP-tagged AKT1 PH domain binds PIP3 vesicles with a Kd value that is essentially identical to the untagged domain, confirming that the PH domain maintains native lipid specificity in recombinant preparations [2]. In contrast, AKT2 and AKT3 PH domains exhibit differential PIP3 binding kinetics and membrane residence times that influence isoform-specific subcellular localization [3].

Membrane translocation Lipid binding PH domain functional studies

Structural Resolution of Auto inhibited AKT1: 2.7 Å Co-Crystal Structure with PH and Kinase Domains

A 2.7 Å resolution co-crystal structure of human AKT1 (PDB ID: 3O96) containing both the PH domain and kinase domain has been solved, revealing the autoinhibitory interface between these domains and the binding mode of a selective allosteric inhibitor [1]. The structure identifies critical amino acid residues that mediate inhibitor binding to AKT1 and delineates the conformational changes upon PIP3 binding that relieve autoinhibition [2]. Higher-resolution structures of the isolated PH domain (1.39 Å, PDB ID: 7MYX) and co-crystal structures with covalent-allosteric inhibitors (PDB ID: 7NH4) further enable isoform-specific molecular design [3].

Structure-based drug design Allosteric inhibitor development X-ray crystallography

Oncogenic Mutation AKT1 E17K: Constitutive Membrane Localization and Clinical Relevance

The AKT1 E17K mutation (glutamic acid to lysine substitution at amino acid 17 in the PH domain lipid-binding pocket) confers pathological constitutive localization to the plasma membrane, resulting in ligand-independent activation of AKT1 and downstream signaling [1]. This mutation stimulates oncogenic transformation in cellular assays and induces leukemia in murine models [2]. Clinically, AKT1 E17K is an FDA-recognized biomarker in multiple cancer types including breast, endometrial, and bladder cancers, with prevalence ranging from 1.4% to 8% depending on tumor type [3]. Mutant-selective AKT1 E17K inhibitors, such as ALTA2618, are currently in Phase 1/1b clinical trials (NCT identifier pending) specifically for AKT1 E17K-mutant solid tumors [4].

Cancer biomarker Precision oncology Mutant-selective inhibitor screening

Expression System Impact: Insect Cell vs. E. coli Recombinant AKT1 Activity and Purity

Recombinant AKT1 produced in baculovirus-infected insect cell systems (Sf9/Sf21) retains native-like post-translational modifications including phosphorylation at Thr308 and Ser473, yielding specific kinase activities of 328 pmol/μg × min in activity assays . Insect cell-expressed AKT1 achieves purities of 70–90% by SDS-PAGE and is validated for functional studies . In contrast, AKT1 expressed in E. coli lacks eukaryotic phosphorylation machinery, resulting in an inactive, non-phosphorylated product that requires in vitro activation via PDK1 and mTORC2 kinases before use in functional assays [1].

Recombinant protein production Kinase activity validation Post-translational modifications

Clinical Validation: AKT1 as a Companion Diagnostic Biomarker in Phase 3 Trials

In the Phase 3 CAPItello-291 trial (NCT04305496), patients with hormone receptor-positive, HER2-negative advanced breast cancer harboring PIK3CA, AKT1, or PTEN alterations were randomized to receive capivasertib plus fulvestrant vs. placebo plus fulvestrant [1]. The biomarker-positive population (including AKT1-mutant tumors) demonstrated a median progression-free survival of 7.3 months vs. 3.1 months in the placebo arm (HR = 0.50; 95% CI, 0.38–0.65; p<0.001) [2]. The NCI-MATCH Subprotocol Y study further demonstrated that capivasertib achieved a clinically significant objective response rate specifically in patients with AKT1 E17K-mutated tumors [3]. ASCO guidelines now recommend routine testing for AKT1 activating mutations to inform treatment selection in advanced breast cancer .

Companion diagnostics Clinical trial biomarker Targeted therapy

AKT1 Protein (147205-48-9): Evidence-Backed Research and Procurement Applications


Isoform-Selective Kinase Inhibitor Screening and SAR Studies

Utilize recombinant AKT1 protein to establish baseline isoform-specific IC50 values for novel AKT inhibitors. The 82-fold selectivity window between AKT1 and AKT3 observed with BAY 1125976, and the 36-fold window with Akti-1/2, demonstrate that AKT1-specific screening is essential when developing inhibitors intended for AKT1-predominant pathologies or when isoform selectivity is a desired drug property . Employ active, insect cell-expressed AKT1 (specific activity = 328 pmol/μg × min) in biochemical kinase assays with ATP concentrations standardized at 10 μM to enable direct cross-study comparability .

PH Domain-Targeted Allosteric Inhibitor Development and Structural Biology

Leverage the 2.7 Å co-crystal structure of autoinhibited AKT1 (PDB: 3O96) containing both PH and kinase domains for structure-based drug design of allosteric inhibitors that bind the PH-kinase domain interface [1]. The high-resolution PH domain structure (1.39 Å, PDB: 7MYX) enables precise modeling of PIP3-competitive inhibitors and characterization of lipid-binding pocket mutations, including the oncogenic E17K substitution [2].

AKT1 E17K Mutant-Selective Drug Discovery and Companion Diagnostic Development

Deploy recombinant AKT1 E17K mutant protein in parallel with wild-type AKT1 to screen for mutant-selective inhibitors that preferentially target the constitutively membrane-localized oncogenic variant [3]. Given the FDA-recognized biomarker status of AKT1 E17K and ongoing Phase 1/1b trials of mutant-selective inhibitors such as ALTA2618, this application is critical for precision oncology drug development and companion diagnostic assay validation [4].

PI3K Pathway Activation Studies and Membrane Translocation Assays

Use recombinant AKT1 in cellular and biochemical assays to quantify PIP3-dependent membrane recruitment and downstream phosphorylation events. The established PIP3 binding affinity of the AKT1 PH domain (Kd = 0.5–2 μM for soluble PIP3) provides a quantitative baseline for measuring pathway activation in response to PI3K agonists or antagonists [5]. AKT1-specific assays are essential because AKT2 and AKT3 exhibit differential membrane residence kinetics that confound pathway output interpretation when isoform substitution occurs [6].

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